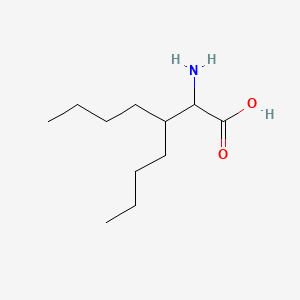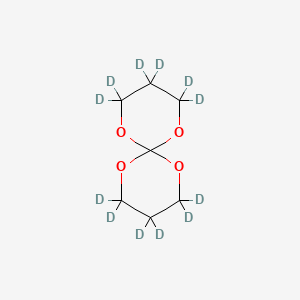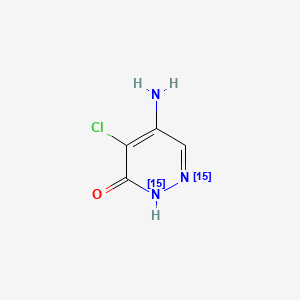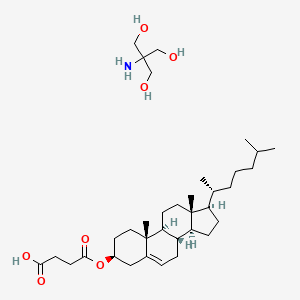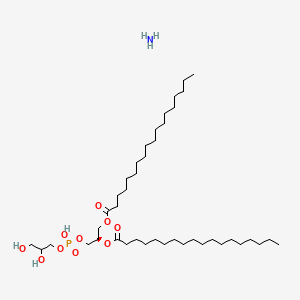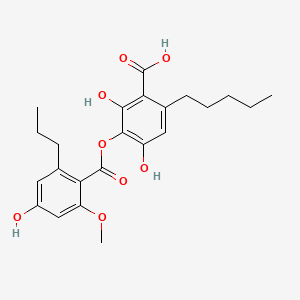
Paludosic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Paludosic acid is a chemical compound with the molecular formula C23H28O8 . It is known to occur with cryptochlorophaeic acid in Ramalina paludosa B.Moore . The concentration of paludosic acid relative to that of cryptochlorophaeic acid is greater in specimens from the Mountains .
Molecular Structure Analysis
Paludosic acid is a meta-depside with the same methylation pattern as cryptochlorophaeic acid . The infrared spectrum of paludosic acid shows several peaks, including 3470 (OH), 1735 and 1720 (depside C=O), 1645 (bonded C=O), 1625 and 1585 (aryl C=C), and 1225 (a medium peak absent in the spectrum of cryptochlorophaeic acid) .
Scientific Research Applications
Antinociceptive Properties
- Paludosic acid, found in the Brazilian medicinal plant Wedelia paludosa, has demonstrated significant antinociceptive effects. This was revealed in a study where fractions from the plant, including kaurenoic acid and luteolin, showed marked action against pain in mice models, surpassing well-known analgesics like acetyl salicylic acid and acetaminophen (Block et al., 1998).
Distribution in Plant Parts
- A comparative study of different parts of Wedelia paludosa indicated that kaurenoic acid, a primary active compound which may include paludosic acid, is found in all parts of the plant but is more concentrated in roots and stems. This information is crucial for standardizing extracts and phytopreparations of the plant (Bresciani et al., 2000).
Occurrence in Lichen
- In the lichen Ramalina asahinae, paludosic acid was identified among other new depsides. This discovery was part of a study that synthesized and identified these compounds, indicating their natural presence in several Ramalina species (Chester & Elix, 1978).
Phytochemical Analysis
- Further phytochemical investigation of Wedelia paludosa revealed the presence of a new eudesmanolide lactone named paludolactone, along with other compounds such as kaurenoic and oleanolic acids. This study used NMR and MS spectroscopic analysis for compound elucidation, highlighting the diverse chemical profile of the plant (Filho et al., 2004).
properties
CAS RN |
19833-81-9 |
|---|---|
Molecular Formula |
C23H28O8 |
Molecular Weight |
432.469 |
IUPAC Name |
2,4-dihydroxy-3-(4-hydroxy-2-methoxy-6-propylbenzoyl)oxy-6-pentylbenzoic acid |
InChI |
InChI=1S/C23H28O8/c1-4-6-7-9-14-11-16(25)21(20(26)19(14)22(27)28)31-23(29)18-13(8-5-2)10-15(24)12-17(18)30-3/h10-12,24-26H,4-9H2,1-3H3,(H,27,28) |
InChI Key |
GCOSLHRJBVGUAR-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC(=C(C(=C1C(=O)O)O)OC(=O)C2=C(C=C(C=C2OC)O)CCC)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



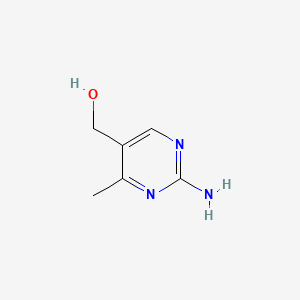
![Ethanone, 1-(2-azabicyclo[2.2.1]hept-5-en-3-yl)-, endo- (9CI)](/img/no-structure.png)
![2-[1-Allyl-4-[4-[N-butyl-N-(3-phenylpropyl)amino]phenyl]-3-cyano-1,5-dihydro-5-oxo-2H-pyrrol-2-ylidene]malononitrile](/img/structure/B563994.png)
